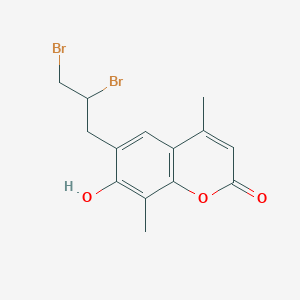![molecular formula C20H18N2O4 B7825434 ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate](/img/structure/B7825434.png)
ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate is a complex organic compound known for its interesting chemical properties and significant applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate typically involves multi-step reactions starting from commercially available precursors. The key steps may include:
Formation of the imidazo[1,5-b]isoquinoline core through cyclization reactions.
Introduction of the dioxo functional groups via selective oxidation.
Esterification to form the ethyl benzoate moiety.
Industrial Production Methods
In industrial settings, the production may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of automated synthesizers, purification techniques like recrystallization, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate undergoes various chemical reactions such as:
Oxidation: Introduction of oxygen or removal of hydrogen to form new functional groups.
Reduction: Addition of hydrogen or removal of oxygen to modify the oxidation state.
Substitution: Replacement of a functional group with another.
Common Reagents and Conditions
These reactions typically employ reagents like:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The products formed from these reactions vary, ranging from simple modifications of the ester and amide groups to complex rearrangements within the imidazo[1,5-b]isoquinoline framework.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology and Medicine
Ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Researchers investigate its interactions with cellular proteins and its ability to modulate biochemical pathways.
Industry
In the industrial sector, it is used in the development of new pharmaceuticals and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression, ultimately resulting in its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate is unique due to its specific structure and the presence of the imidazo[1,5-b]isoquinoline moiety. Similar compounds may include:
Ethyl 4-[(10aS)-1,3-dioxo-1,5,6,7-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate: Slight variation in hydrogenation state.
Mthis compound: Different ester group.
Benzyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate: Alternative substituent.
Properties
IUPAC Name |
ethyl 4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-19(24)13-7-9-16(10-8-13)22-18(23)17-11-14-5-3-4-6-15(14)12-21(17)20(22)25/h3-10,17H,2,11-12H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLATPGKMIYFSE-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CC4=CC=CC=C4CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825368.png)
![methyl (3S)-2-(chloroacetyl)-1-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825372.png)

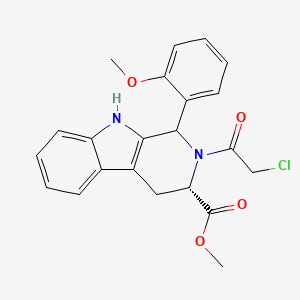
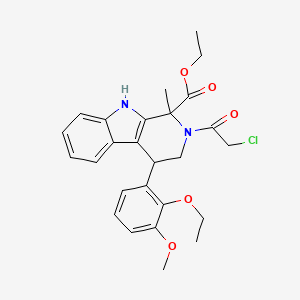

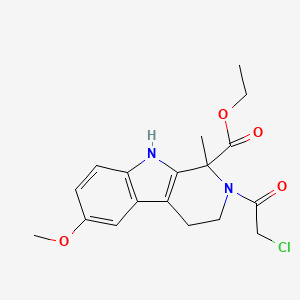
![methyl (2S,3R)-3-methyl-2-({[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]carbonyl}amino)pentanoate](/img/structure/B7825420.png)
![(2S)-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)propanoic acid](/img/structure/B7825427.png)
![4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid](/img/structure/B7825435.png)
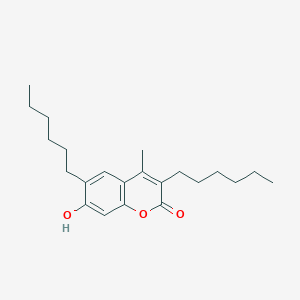
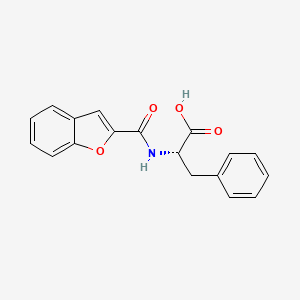
![3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid](/img/structure/B7825447.png)
